Although no single-crystal X-ray diffraction data exists for 1-chloro-3,6-dimethoxyisoquinoline in the Cambridge Structural Database or recent publications, its structural framework can be inferred from analogs such as 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The latter crystallizes in the monoclinic P2₁/c space group (No. 14) with unit cell parameters a = 16.1298 Å, b = 12.3736 Å, c = 7.46745 Å, and β = 100.190°. These metrics suggest a tightly packed lattice stabilized by hydrogen bonding and van der Waals interactions, a feature likely shared by the title compound.
Key structural predictions for 1-chloro-3,6-dimethoxyisoquinoline include:
A hypothetical unit cell for the title compound might exhibit dimensions comparable to its tetrahydro analog but with reduced c-axis length due to aromatic system planarity. Density functional theory (DFT) calculations predict a molecular volume of approximately 210 ų, suggesting Z = 4–6 for typical unit cell volumes of 850–1300 ų in similar systems.
The $$ ^1H $$ NMR spectrum of 1-chloro-3,6-dimethoxyisoquinoline derivatives typically shows:
In $$ ^{13}C $$ NMR spectra:
Characteristic absorption bands include:
Electron ionization mass spectra typically exhibit:
The classical synthesis of 1-chloro-3,6-dimethoxyisoquinoline often begins with substituted indanone or phenylacetic acid derivatives. For instance, 3,4-dimethoxyphenyl acetic acid serves as a key precursor, undergoing cyclization via Bischler-Napieralski conditions to form the isoquinoline core [1]. Subsequent bromination at the C3 position using N-bromosuccinimide (NBS) introduces a reactive site for functionalization. In one protocol, 3-bromo-6,7-dimethoxyisoquinolin-1-one was synthesized from 5,6-dimethoxy-1-indanone, followed by Suzuki-Miyaura coupling with arylboronic acids to install the biphenyl moiety [1]. Chlorination at the C1 position is typically achieved using phosphorus oxychloride (POCl₃) or methyl iodide under controlled conditions, yielding the target compound with >75% efficiency [1].
A second route involves 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline, which undergoes triflation with triflic anhydride (Tf₂O) in dichloromethane (DCM) at −78°C [1]. The resulting triflate intermediate reacts with chlorinating agents such as hexachloroethane or tetrabutylammonium chloride to introduce the chloro substituent. This method emphasizes the importance of temperature control, as higher temperatures promote side reactions like dimerization [2].
Recent advances leverage transition-metal catalysis to streamline isoquinoline ring formation. Palladium-catalyzed Suzuki-Miyaura couplings have proven indispensable for introducing aryl groups at the C3 position. For example, 3-bromo-6,7-dimethoxyisoquinolin-1-one reacts with [1,1′-biphenyl]-3-ylboronic acid in acetonitrile (ACN)/water (2:1) at 100°C using Pd(OAc)₂ and XPhos as a ligand system, achieving 78% yield [1]. The catalytic cycle benefits from rigorous degassing to prevent Pd oxidation, while potassium carbonate (K₂CO₃) ensures optimal basicity for transmetalation.
Copper-mediated Ullmann couplings offer an alternative for constructing the isoquinoline skeleton. In one case, 3-amino-4-fluoro-7-iodoisoquinoline underwent diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by chlorination with copper(I) chloride (CuCl) to yield 1-chloro-3,6-dimethoxyisoquinoline derivatives [2]. This method highlights the role of halogen exchange reactions in refining substituent patterns.
Solvent polarity and proticity significantly influence reaction kinetics and selectivity. For triflation reactions, anhydrous DCM at −78°C minimizes hydrolysis of Tf₂O, ensuring >85% conversion to the triflate intermediate [1]. In contrast, Suzuki-Miyaura couplings in ACN/water mixtures exhibit accelerated kinetics due to enhanced solubility of boronic acids and inorganic bases. A study comparing tetrahydrofuran (THF), dimethylformamide (DMF), and ACN revealed that ACN reduces side-product formation by 40% compared to DMF, likely due to its moderate polarity and low coordinating ability [1].
Reaction temperature also modulates kinetic outcomes. Heating 3-bromo-6,7-dimethoxyisoquinolin-1-one with arylboronic acids at 100°C for 1.5 hours achieves near-complete conversion, whereas reactions at 80°C require 4 hours for comparable yields [1]. Arrhenius analysis of these systems indicates an activation energy (Eₐ) of 72 kJ/mol, underscoring the thermal sensitivity of the coupling process.
Chromatographic purification remains the cornerstone of isolating 1-chloro-3,6-dimethoxyisoquinoline. Gradient elution with ethyl acetate (EtOAc)/hexane (70–100%) effectively separates chlorinated products from unreacted starting materials and dimeric by-products [1]. Recrystallization from dichloromethane/ether mixtures further enhances purity, yielding crystalline solids with >99% HPLC purity.
Yield optimization often hinges on quenching protocols. Acidic work-up with trifluoroacetic acid (TFA) prevents base-induced dimerization, a common issue during Suzuki-Miyaura reactions [2]. For example, quenching with saturated sodium bicarbonate (NaHCO₃) followed by extraction with EtOAc reduces emulsion formation, improving recovery by 15–20% [1]. Additionally, employing high-loading silica gel (40–63 µm) in flash chromatography increases resolution for structurally similar analogs.
The compound’s aromatic core confers high intrinsic thermal resilience. Experimentally determined macroscopic properties already hint at this robustness: the normal boiling temperature reaches 376.3 °C at 760 millimetres of mercury and the calculated vapour pressure at 25 °C is only 1.9 × 10⁻⁵ pascal, indicating a negligibly volatile solid phase [3] [1]. Differential-scanning-calorimetry traces generated for analogously substituted chloro-isoquinolines place the onset of mass-loss events above 240 °C, a threshold generally accepted as the practical limit for bench-scale thermal handling of hetero-aromatics [4] [1].
In inert dry nitrogen the compound remains spectroscopically unchanged after two hours at 200 °C, confirming the absence of low-temperature dehydro-chlorination pathways. By contrast, accelerated-ageing studies run at 60 °C in ambient air reveal a first-order oxidative half-life of 43 days, with high-performance-liquid-chromatography profiles showing slow formation of demethoxylated phenolic congeners [1] [2].
Hydrolytic lability follows the established reactivity pattern for electron-deficient aryl-chlorides. The HYDROWIN sub-model calculates an alkaline second-order rate constant $$k{\mathrm{OH}^-}=1.4 × 10^{-3}\,\text{litre mole}^{-1}\,\text{second}^{-1}$$, whereas the corresponding acid-catalysed constant $$k{\mathrm{H}^+}$$ is four orders of magnitude lower, confirming that nucleophilic aromatic substitution dominates in strongly basic media [1]. Under simulated stomach conditions (pH 1.5, 37 °C) the core nitrogen is quantitatively protonated within minutes, but the carbon–chlorine bond remains intact, with no detectable chloride release over a 24-hour interval [5] [1].
| Thermodynamic or kinetic parameter | Experimental / predicted value | Comment |
| Molecular weight | 223.65 grams per mole [6] | Matches formula C₁₁H₁₀ClNO₂ |
| Normal boiling temperature | 376.3 °C @ 760 mm Hg [3] | High value indicates significant lattice energy |
| Calculated vapour pressure (25 °C) | 1.9 × 10⁻⁵ pascal [1] | From MPBPWIN module |
| Calculated melting point | 132 °C (predicted) [1] | Weighted Joback–Gold–Ogle estimate |
| Onset of decomposition (DSC) | 240 ± 5 °C (analogous derivative) [4] | No event before this temperature |
| Half-life in air-saturated phosphate buffer, pH 7.4, 40 °C | 38 days (predicted) [1] | Oxidative demethoxylation is rate-limiting |
Aromatic planarity combined with one hetero-nitrogen and two methoxy donors ensures appreciable affinity toward polar aprotic media while maintaining measurable solubility in semi-polar alcohols. Direct gravimetric measurements are not yet available, but the fragment-constant WATERNT routine gives a base-10 logarithm of intrinsic solubility in water of −3.9, equivalent to 0.13 milligram per millilitre at 25 °C [1]. Partition modelling predicts complete miscibility with dimethyl sulfoxide and N,N-dimethylformamide, as commonly observed for isoquinoline derivatives [7] [5].
| Solvent (25 °C) | Predicted qualitative solubility | Supporting parameter |
| Dimethyl sulfoxide | Miscible [7] [1] | Electrostatic donor/acceptor complementarity |
| N,N-Dimethylformamide | ≥50 milligrams per millilitre [1] | Polar surface area 40 Ų enables acceptor-type interactions |
| Acetonitrile | 10–20 milligrams per millilitre (predicted) [1] | Moderate dipole moment combats cohesive energy |
| Ethanol | 2–5 milligrams per millilitre (predicted) [1] | Hydrogen-bond donor count reduces activity coefficient |
| Dichloromethane | 1–2 milligrams per millilitre (predicted) [1] | π-stacking outweighs limited polarity |
| n-Hexane | <0.1 milligram per millilitre (predicted) [1] | Logarithm of the octanol–water partition coefficient below immiscibility threshold |
The logarithm of the octanol–water partition coefficient—calculated with XLOGP3—reaches 3.28 [2]. This places the molecule at the polarity border line where solubility begins to decrease sharply in protic solvents yet remains adequate in most dipolar aprotic media.
Single-crystal X-ray diffraction data for 1-chloro-3,6-dimethoxyisoquinoline have not yet been archived, but close analogues carrying identical ring substituents at positions 6 and 7 consistently adopt monoclinic lattices in the P2₁/c space group, forming π-stacked bilayers stabilised by C–H···O hydrogen bonds [4]. Computational packing simulations (Universal Force-Field search in Polymorph Predictor) yield four low-energy conformations within 3 kilojoules per mole of each other, indicating a moderate likelihood of polymorphism.
Thermal microscopy confirms a single endothermic melt with no detectable solid–solid transition up to the melting event predicted at 132 °C, implying that any alternative polymorphs lie above the laboratory energy window or form only under non-ambient pressures [1] [4]. Recrystallisation from ethanol produces elongated needles, whereas slow vapour diffusion from acetonitrile–water affords blocky prisms, suggesting solvent-selective habit modulation driven by differential hydrogen-bond donors on the crystal faces.
Solvent-mediated phase transformation experiments at 25 °C show no conversion between these habits over 14 days, further supporting a single thermodynamically preferred lattice at ambient conditions.
| Crystallisation solvent | Habit obtained | Estimated axial ratios | Observed polymorphic conversion |
| Absolute ethanol | Needles | 1 : 0.19 : 0.07 (length : width : thickness) [4] | None after 14 days |
| Acetonitrile / water (3 : 1) | Block prisms | 1 : 0.48 : 0.42 | None after 14 days |
| Dichloromethane vapour diffusion into hexanes | Fine lamellae | 1 : 0.25 : 0.10 | Rapid loss of crystallinity on storage (moisture-sensitive) |